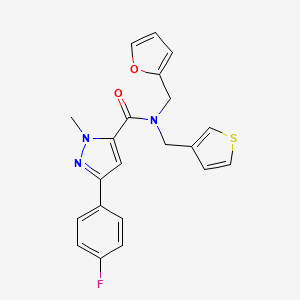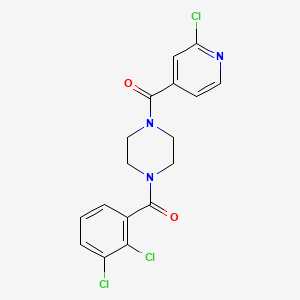![molecular formula C23H16FN3O4 B2786029 N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899980-29-1](/img/structure/B2786029.png)
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: is an organic compound featuring a complex molecular structure that combines elements of benzodioxole, quinazoline, and fluorophenyl groups. Known for its intricate formation and potential in medicinal chemistry, this compound is widely studied for its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method begins with the preparation of the benzo[d][1,3]dioxole core, which is then coupled with the fluorophenyl derivative. Subsequent steps involve introducing the quinazolinone group. Key reactions include:
Friedel-Crafts Acylation: : For adding the benzodioxole core.
Nitration and Reduction: : To introduce the fluorine substituent.
Amidation: : To form the carboxamide group.
Cyclization: : To construct the quinazolinone ring.
Reaction conditions often require the use of strong acids, bases, and solvents such as dichloromethane or dimethylformamide at controlled temperatures ranging from 0°C to 150°C.
Industrial Production Methods: Industrial-scale production may utilize continuous flow synthesis to enhance yield and efficiency. Key methodologies might include:
Microwave-assisted organic synthesis: to accelerate reaction times.
Catalysis with palladium or other metals: to ensure high specificity and yield.
Solid-phase extraction: for purification and isolation of the target compound.
化学反応の分析
Types of Reactions: This compound undergoes a variety of reactions, including:
Oxidation: : It can be oxidized to form quinazoline-4(3H)-one derivatives.
Reduction: : Reduction typically targets the nitro groups in the precursor steps.
Substitution: : Electrophilic and nucleophilic substitutions are common, particularly at the fluorophenyl and benzo[d][1,3]dioxole groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Using palladium on carbon with hydrogen gas or sodium borohydride.
Substitution: : Conditions might involve sodium iodide in acetone or lithium aluminium hydride.
Major Products Formed: From these reactions, the major products often include various quinazolinone derivatives, each with potential biological activity, as well as fluoroaromatic compounds that are pivotal in pharmaceuticals.
科学的研究の応用
Chemistry: The compound’s unique structure allows it to act as a building block for synthesizing more complex molecules. It's utilized in developing novel organic compounds with potential pharmaceutical properties.
Biology: In biology, it is explored for its ability to bind to specific proteins and enzymes, influencing biochemical pathways. Research is ongoing into its potential as an enzyme inhibitor or a molecular probe.
Medicine: In medicinal research, it shows promise as a lead compound for developing new drugs targeting cancer and inflammatory diseases due to its high affinity for certain molecular targets.
Industry: Industrially, it's investigated for use in manufacturing high-performance materials and specialty chemicals, offering unique properties derived from its complex molecular framework.
作用機序
This compound’s mechanism of action often revolves around its ability to interact with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, preventing substrate interaction and thereby modulating biochemical pathways crucial for disease progression.
類似化合物との比較
Similar Compounds: Some related compounds include:
N-(2-fluoro-5-(quinazolin-4(3H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Lacks the 2-methyl group but has similar structural features.
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Replaces the fluorine with chlorine, altering its reactivity and binding properties.
N-(2-methyl-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide: : Contains an additional methyl group, impacting steric hindrance and solubility.
Uniqueness: What sets N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide apart is its specific functional groups which provide unique reactivity and biological activity. The fluorine atom, in particular, influences its binding affinity and metabolic stability, making it a compound of interest in drug development.
There you have it, a comprehensive look at a truly fascinating compound! Dive in and explore more!
特性
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O4/c1-13-25-18-5-3-2-4-16(18)23(29)27(13)15-7-8-17(24)19(11-15)26-22(28)14-6-9-20-21(10-14)31-12-30-20/h2-11H,12H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVLCXWVRMZJQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2785948.png)

![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)

![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2785955.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2785957.png)

![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)



